
2-Chloro-5-fluoro-3-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(trifluoromethyl)aniline is a laboratory chemical . It is also known by the synonyms 6-Chloro-$1,$1,$1-trifluoro-m-toluidine and C.I. 37050 . The CAS number for this compound is 121-50-6 .
Molecular Structure Analysis
The linear formula of 2-Chloro-5-(trifluoromethyl)aniline is ClC6H3(CF3)NH2 . The molecular weight is 195.57 . The SMILES string representation is Nc1cc(ccc1Cl)C(F)(F)F .Physical And Chemical Properties Analysis
The refractive index of 2-Chloro-5-(trifluoromethyl)aniline is n20/D 1.499 (lit.) . The density is 1.428 g/mL at 25 °C (lit.) .科学的研究の応用
Organic Synthesis and Material Science
2-Chloro-5-fluoro-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis, contributing to the development of diverse organic compounds and materials. A study by Yong Wu et al. (2021) demonstrates its application as a monodentate transient directing group in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This process enables efficient and selective synthesis of quinazoline and fused isoindolinone scaffolds, highlighting its significance in facilitating complex organic transformations (Wu et al., 2021).
Fluorinated Compounds in Drug Discovery
Fluorinated anilines, including derivatives similar to 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline, are integral in the design and synthesis of new pharmaceuticals due to their ability to enhance the chemical and metabolic stability of drug molecules. A review by X. Shao et al. (2015) discusses the role of trifluoromethylthiolated compounds in drug discovery, where such fluorinated anilines are utilized for their lipophilicity and electron-withdrawing properties, crucial for improving cell-membrane permeability (Shao et al., 2015).
Photoredox Catalysis
In the realm of photoredox catalysis, 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline-related compounds participate in radical trifluoromethylation reactions. Research by J. Xie et al. (2014) introduces a visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent, paving the way for the synthesis of valuable fluorine-containing molecules and heterocyclic compounds. This method offers an economical and efficient approach to accessing trifluoromethylated anilines, underscoring the importance of fluorinated anilines in synthesizing fluorine-rich compounds (Xie et al., 2014).
Environmental and Analytical Chemistry
In analytical chemistry, derivatives of 2-Chloro-5-fluoro-3-(trifluoromethyl)aniline are used for detecting anilines and their derivatives in environmental waters. A study by D. Djozan and M. A. Faraj-Zadeh (1995) employs fluorescamine for pre-column derivatization of anilines, facilitating their sensitive and selective detection in water samples at nanogram levels. This application is crucial for monitoring water quality and assessing the environmental impact of aniline derivatives (Djozan & Faraj-Zadeh, 1995).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, harmful if swallowed, in contact with skin or if inhaled, and causes skin and eye irritation . It is advised to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQADMWPLDPPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

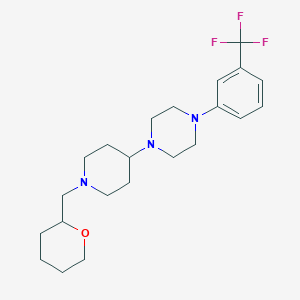
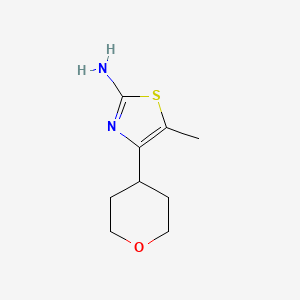
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)
![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)
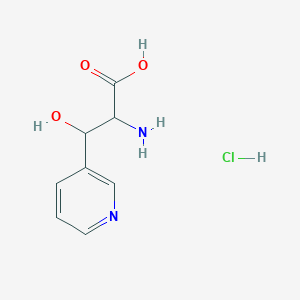
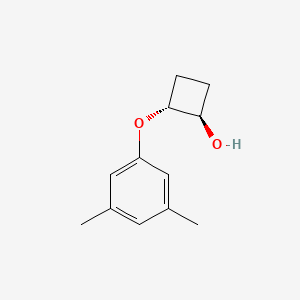
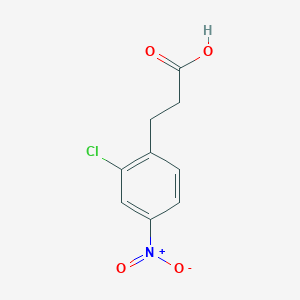
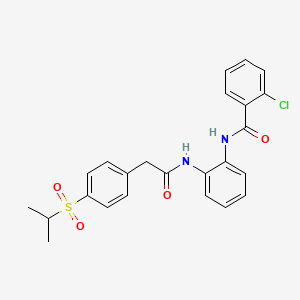
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)
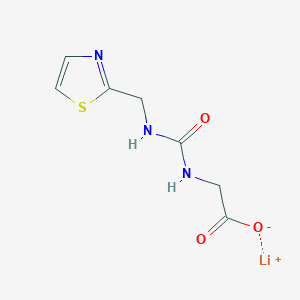
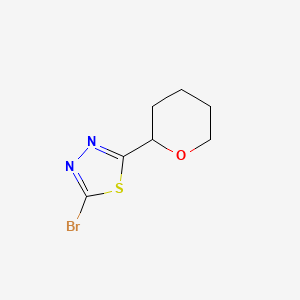
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)